N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide
Overview
Description
N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide: is a synthetic organic compound characterized by the presence of an aminoethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction where 2-chloroethylamine reacts with the pyrazole derivative in the presence of a base like sodium hydride.
Formation of the Acetamide Group: The final step involves the reaction of the aminoethyl-pyrazole intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products
Oxidation: Formation of imines, oximes, or nitroso compounds.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonyl groups on the pyrazole ring.
Scientific Research Applications
N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is investigated for its potential use in the development of novel materials, such as polymers and coordination complexes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the pyrazole ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-2-(1H-pyrazol-1-YL)acetamide: Lacks the methyl group on the pyrazole ring, which may affect its binding affinity and specificity.
N-(2-Aminoethyl)-2-(3-methyl-1H-imidazol-1-YL)acetamide: Contains an imidazole ring instead of a pyrazole ring, which can alter its electronic properties and reactivity.
N-(2-Aminoethyl)-2-(3-methyl-1H-triazol-1-YL)acetamide: Features a triazole ring, providing different steric and electronic characteristics.
Uniqueness
N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide is unique due to the presence of the methyl group on the pyrazole ring, which can enhance its lipophilicity and binding interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-(3-methylpyrazol-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-7-2-5-12(11-7)6-8(13)10-4-3-9/h2,5H,3-4,6,9H2,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONDTHXMUFYISH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234660 | |
Record name | N-(2-Aminoethyl)-3-methyl-1H-pyrazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601234660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006482-79-6 | |
Record name | N-(2-Aminoethyl)-3-methyl-1H-pyrazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006482-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-3-methyl-1H-pyrazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601234660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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